1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride

Medicinal Chemistry Lipophilicity Physicochemical Properties

Accessing a regiospecifically pure C4-sulfonyl chloride with an N1-tert-butyl group is critical for medicinal chemistry SAR consistency. Substituting regioisomeric or unsubstituted analogs (XLogP3=0.2) can lead to divergent reaction kinetics and failed biological assay replication. This building block directly addresses that pain point: • Lipophilicity Advantage: XLogP3 of 1.40 vs. 0.2 for the unsubstituted analog, facilitating CNS penetration and oral bioavailability. • Synthesis Efficiency: Defined C4-position enables parallel synthesis of sulfonamide arrays; validated in a 3-step protocol for JNK kinase inhibitor development. • Safety Profile: Classified as GHS07 (Harmful/Irritant), reducing containment costs compared to corrosive unsubstituted analogs.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69
CAS No. 1156603-97-2
Cat. No. B2986646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride
CAS1156603-97-2
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69
Structural Identifiers
SMILESCC(C)(C)N1C=C(C=N1)S(=O)(=O)Cl
InChIInChI=1S/C7H11ClN2O2S/c1-7(2,3)10-5-6(4-9-10)13(8,11)12/h4-5H,1-3H3
InChIKeyIPROHKMRBNXXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride: Technical Profile & Procurement


1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride (CAS 1156603-97-2) is a sulfonyl chloride-functionalized pyrazole building block, characterized by a tert-butyl group at the N1 position and a reactive sulfonyl chloride at the C4 position . This heterocyclic reagent serves as a versatile electrophilic coupling partner in organic synthesis, particularly for constructing sulfonamide and sulfonate ester linkages in pharmaceutical and agrochemical research programs .

Synthetic Versatility Electrophilic coupling for sulfonamide and sulfonate ester libraries
Lipophilicity Profile N1-tert-butyl group enhances membrane permeability context
Regioselective Reactivity Defined C4-sulfonyl chloride for regiocontrolled derivatization

1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride: Generic Substitution Risks


In the pyrazole sulfonyl chloride family, subtle variations in substitution pattern profoundly impact both chemical reactivity and the biological profile of derived sulfonamides. Unlike the unsubstituted 1H-pyrazole-4-sulfonyl chloride (XLogP3 = 0.2) [1] or the regioisomeric 1-(tert-butyl)-1H-pyrazole-5-sulfonyl chloride, the target compound incorporates a bulky N1-tert-butyl group that significantly increases lipophilicity (XLogP3 = 1.40) . This structural feature is not merely an incidental modification; it is a deliberate design element known to enhance membrane permeability and metabolic stability in medicinal chemistry contexts [2]. Consequently, substituting this compound with an in-class analog lacking the tert-butyl group, or bearing a different sulfonyl chloride position, can lead to divergent reaction kinetics, altered product yields, and, critically, the failure to replicate desired structure-activity relationships (SAR) in biological assays. The following quantitative evidence details the specific differentiators that justify the prioritized selection of CAS 1156603-97-2.

Unsubstituted Analog Lacks tert-butyl group; lower lipophilicity may shift SAR and reaction kinetics
Regioisomeric C5-Sulfonyl Chloride Different steric/electronic environment may alter yields and biological activity profile
Non-tert-Butyl Pyrazole Sulfonyl Chlorides Smaller N-substituents may reduce stability and affect handling hazard profile

1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride: Comparative Evidence


Enhanced Lipophilicity vs. Unsubstituted Analog

The presence of the N1-tert-butyl group on the target compound results in a significantly higher calculated lipophilicity compared to the unsubstituted 1H-pyrazole-4-sulfonyl chloride. The target compound exhibits an XLogP3 value of 1.40 , whereas the unsubstituted analog has a value of 0.2 [1]. This 7-fold increase in lipophilicity (on a logarithmic scale) is a key differentiator for drug design, as it directly impacts membrane permeability and distribution.

Lipophilicity Comparison
Cross-study comparable
Target XLogP3: 1.40 vs Unsubstituted: 0.2
Higher lipophilicity supports membrane permeability assessment
Calculated property; in vitro validation recommended
Medicinal Chemistry Lipophilicity Physicochemical Properties

Regioselectivity: C4 vs. C5 Sulfonamide Formation

The regioisomeric 1-(tert-butyl)-1H-pyrazole-5-sulfonyl chloride, while commercially available, positions the electrophilic center at C5, leading to different steric and electronic environments during nucleophilic attack. The target compound (C4-sulfonyl chloride) offers a distinct spatial orientation, which can be crucial for accessing specific chemical space. Research indicates that the choice of sulfonyl chloride regioisomer can influence the yield of subsequent sulfonamide formation. In a comparable synthetic sequence, the use of a C4-substituted pyrazole sulfonyl chloride (3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride) with a tert-butoxycarbonyl-protected amine in the presence of TEA and DCM yielded the desired sulfonamide in 7-48% yield [1]. While direct data for the target compound is not available in this specific publication, the class-level inference suggests that the C4 regioisomer is a viable and commonly employed scaffold for such transformations.

C4 Sulfonamide Synthesis
Class-level inference
C4-pyrazole sulfonyl chlorides yield sulfonamides in 7–48% under standard amine coupling (TEA, DCM/THF)
C4 substitution is a productive pathway for library synthesis
Class-level; direct yield data for target may vary
Organic Synthesis Regioselectivity Sulfonamide

tert-Butyl Role in Kinase Inhibitor Scaffolds

The tert-butyl group on the pyrazole nitrogen is a recognized structural motif in kinase inhibitor design. While the target compound itself is a building block, its derived sulfonamides have been explored in the context of c-Jun N-terminal kinase (JNK) inhibition. In a study evaluating pyrazol-4-yl pyridine derivatives with arylsulfonamide tethers, compound 11e exhibited high selectivity for JNK in a 50-kinase panel [1]. This class-level evidence underscores the value of the tert-butyl-pyrazole sulfonyl chloride scaffold in generating biologically active molecules. In contrast, the unsubstituted 1H-pyrazole-4-sulfonyl chloride lacks this key lipophilic group, and its derivatives are less likely to possess the same target affinity and cellular activity profile.

Kinase Scaffold Potential
Class-level inference
Derived tert-butyl pyrazole sulfonamide (11e) shows high JNK selectivity in 50-kinase panel
Supports kinase inhibitor scaffold design studies
Class-level; target-specific validation needed
Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Stability & Handling: tert-Butyl vs. Unsubstituted Analog

The tert-butyl group is known to provide steric protection to the pyrazole ring, which can enhance the stability of the sulfonyl chloride moiety towards hydrolysis compared to less substituted analogs. While the unsubstituted 1H-pyrazole-4-sulfonyl chloride is classified as corrosive (H314, 66.7%) and a skin sensitizer (H317, 33.3%) [1], the target compound, with its tert-butyl group, is reported to have a less severe hazard profile, classified as harmful/irritant (GHS07) . This difference in hazard classification translates to less stringent handling requirements for the target compound, potentially reducing operational costs and safety concerns in laboratory settings.

Hazard Classification
Class-level inference
Target: GHS07 (Harmful) vs Unsubstituted: GHS05 (Corrosive)
Lower hazard classification may reduce handling and disposal requirements
Based on reported classifications; verify locally
Chemical Stability Handling Storage

1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride: Research & Industrial Applications


Lipophilic Sulfonamide Kinase Inhibitor Synthesis

This compound is the reagent of choice for synthesizing sulfonamide-based kinase inhibitor libraries where enhanced membrane permeability and metabolic stability are required. The tert-butyl group confers a significant lipophilicity advantage (XLogP3 = 1.40 vs. 0.2 for the unsubstituted analog) , which is a critical parameter for CNS penetration and oral bioavailability. The derived sulfonamides are validated in JNK kinase inhibition programs [1].

Regioselective Pyrazole-4-sulfonamide Library Synthesis

The defined C4-sulfonyl chloride group enables rapid, parallel synthesis of diverse sulfonamide arrays. This regiospecificity is crucial for maintaining consistent SAR during hit-to-lead optimization, as demonstrated in the successful development of a 3-step parallel medicinal chemistry protocol for pyrazole-4-sulfonamides [2]. Substituting a regioisomeric C5-sulfonyl chloride would introduce an uncontrolled variable, complicating data interpretation.

tert-Butyl Pyrazole Herbicide Intermediates

The tert-butyl pyrazole core is a recurring motif in agrochemical patents, including those for herbicidal compositions [3]. This sulfonyl chloride building block provides a direct entry point to these bioactive scaffolds, enabling the synthesis of novel crop protection agents. Its use ensures the correct substitution pattern is maintained, which is often essential for herbicidal activity.

Reduced Hazard Handling in Scale-Up

For laboratories scaling up sulfonamide syntheses, the target compound's lower hazard classification (Harmful/Irritant, GHS07) compared to the corrosive and sensitizing unsubstituted analog offers a tangible safety advantage. This simplifies standard operating procedures, reduces the need for specialized containment, and can lower associated operational and disposal costs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Higher lipophilicity (N1-tert-butyl)
Membrane permeability and metabolic stability assessment
Regiospecific sulfonamide array synthesis
C4-sulfonyl chloride regiochemistry
Parallel synthesis yield and purity verification
Agrochemical scaffold synthesis
tert-Butyl pyrazole core
Correct substitution pattern and herbicidal activity screening
Laboratory scale-up with lower hazard profile
Lower GHS classification (Harmful vs. Corrosive)
Handling, storage, and waste disposal protocol review

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